molecular formula C7H9NOS2 B14268484 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde CAS No. 189090-45-7

3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B14268484
CAS No.: 189090-45-7
M. Wt: 187.3 g/mol
InChI Key: YDLNILMSOCEDFS-UHFFFAOYSA-N
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Description

3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of two methylsulfanyl groups at the 3 and 4 positions and an aldehyde group at the 2 position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrrole derivative with methylthiol in the presence of a base can yield the desired product.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole derivative with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like halides, amines, or thiols

Major Products Formed

    Oxidation: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can be compared with other similar compounds, such as:

    3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the methylsulfanyl groups, which may result in different chemical reactivity and biological activity.

    3,4-Bis(methylsulfanyl)-1H-pyrrole: Lacks the aldehyde group, which may affect its ability to form covalent bonds with biomolecules.

    3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, which may influence its solubility and reactivity.

The uniqueness of This compound

Properties

CAS No.

189090-45-7

Molecular Formula

C7H9NOS2

Molecular Weight

187.3 g/mol

IUPAC Name

3,4-bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C7H9NOS2/c1-10-6-3-8-5(4-9)7(6)11-2/h3-4,8H,1-2H3

InChI Key

YDLNILMSOCEDFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CNC(=C1SC)C=O

Origin of Product

United States

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